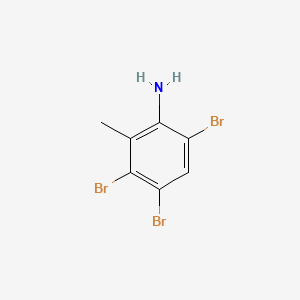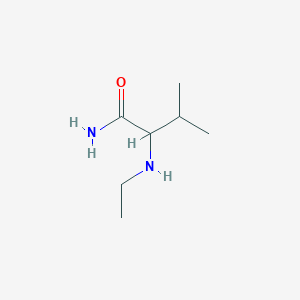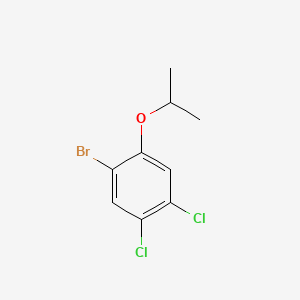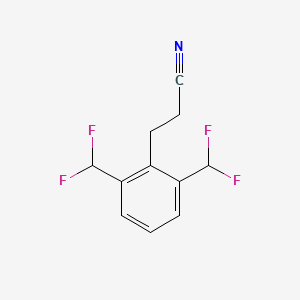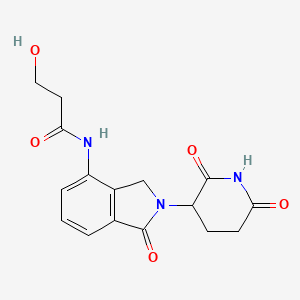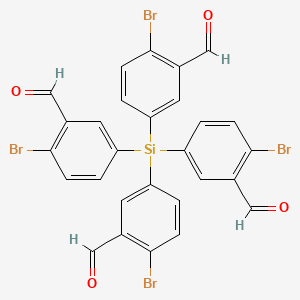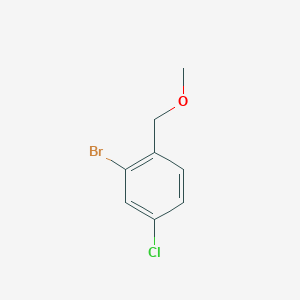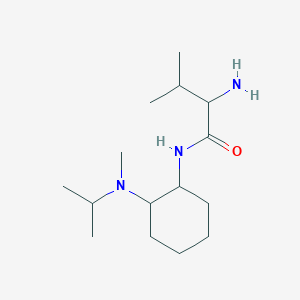
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-methylbutanoic acid with isopropyl(methyl)amine in the presence of a coupling agent to form the desired amide bond. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylpentanamide
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylhexanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl ring and the isopropyl(methyl)amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H31N3O |
|---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide |
InChI |
InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19) |
InChI Key |
SKLYRXLGFFAHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


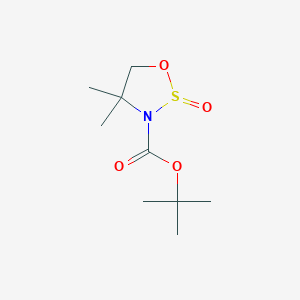
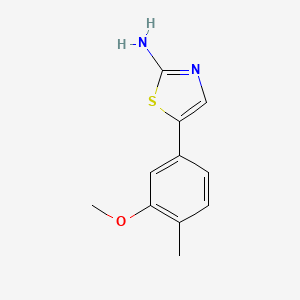
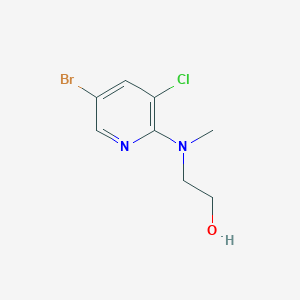

![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
